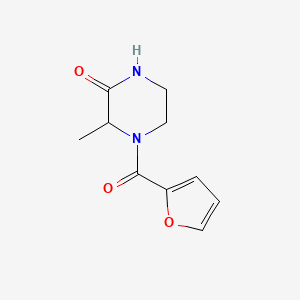

4-(Furan-2-carbonyl)-3-methylpiperazin-2-one

Description

Properties

IUPAC Name |

4-(furan-2-carbonyl)-3-methylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-7-9(13)11-4-5-12(7)10(14)8-3-2-6-15-8/h2-3,6-7H,4-5H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHFKRWXDVGPCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1C(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation of 3-Methylpiperazin-2-one with Furan-2-carbonyl Chloride

One of the most straightforward approaches to synthesize 4-(Furan-2-carbonyl)-3-methylpiperazin-2-one is through the acylation of 3-methylpiperazin-2-one using furan-2-carbonyl chloride or related activated derivatives.

- Reaction Conditions : The reaction typically proceeds in an aprotic polar solvent such as dimethylformamide (DMF), with potassium carbonate (K2CO3) as a base to neutralize the HCl generated during acylation.

- Temperature and Time : Heating at 70–80°C for 5–8 hours is commonly reported to ensure complete conversion.

- Workup : After reaction completion, the mixture is filtered and concentrated, followed by extraction with ethyl acetate and washing with brine to remove inorganic salts. The product is purified by recrystallization from ethanol or other suitable solvents.

- Yields : Yields are generally high, around 80–86%, with the product isolated as a pale yellow solid.

This method is supported by analogous synthesis reported for similar piperazine derivatives where N-acylation is performed under basic conditions in DMF (e.g., synthesis of N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide).

Use of Polyether Sulfone Sulfamic Acid Catalyst for Furan-2-carbonyl Derivatives

A more catalytic and environmentally friendly approach involves the use of polyether sulfone sulfamic acid (PES-NHSO3H) as a heterogeneous acidic catalyst to facilitate the formation of furan-2-one derivatives, which are structurally related to the furan-2-carbonyl moiety.

- Catalyst Preparation : PES-NHSO3H is prepared by sulfonation of modified polyether sulfone, yielding an acidic catalyst with 4.23–4.29 mmol H+/g active sites.

- Reaction Mechanism : The catalyst protonates the oxygen atoms of aldehydes and diethyl acetylenedicarboxylate, stabilizing intermediates and accelerating nucleophilic attack by amines.

- Solvent Effects : Polar protic solvents, especially ethanol, enhance reaction rates and yields due to stabilization of protonated intermediates.

- Catalyst Reusability : The catalyst maintains activity over at least 11 cycles without significant loss of efficiency.

- Yields : Functionalized furan-2(5H)-ones are obtained in high yields (85–97%) under mild conditions.

Though this method is more general for furan-2-one derivatives, it demonstrates an effective catalytic strategy that could be adapted for synthesizing this compound analogues.

Multi-Step Synthesis via Hydrazide Intermediates and Subsequent Cyclization

Another synthetic route involves the preparation of furan-2-carbonyl hydrazide intermediates, followed by cyclization and functional group transformations to yield substituted piperazinones.

- Step 1 : Furan-2-carbohydrazide is reacted with succinic anhydride to form hydrazinyl-4-oxobutanoic acid derivatives.

- Step 2 : Conversion of the acid to acid chloride with thionyl chloride, followed by hydrazinolysis using hydrazine hydrate in ethanol.

- Step 3 : The hydrazide intermediate is then reacted with monosaccharide aldoses in catalytic acetic acid to form sugar hydrazones, which can undergo heterocyclization.

- Spectroscopic Confirmation : IR spectra show characteristic carbonyl and NH bands; 1H-NMR confirms methylene and furyl protons.

- Yields : Moderate yields of 65–72% are reported for hydrazide and hydrazone intermediates.

While this route is more complex and tailored for sugar-linked derivatives, it highlights the utility of hydrazide intermediates and acylation steps relevant to the preparation of furan-2-carbonyl-containing piperazinones.

Base-Catalyzed Coupling Reactions in DMF

Coupling of chloroacetamide derivatives with methylpiperazine or piperazine under basic conditions in DMF is a common method to introduce the piperazinone moiety.

- Reagents : N-(1,3-benzothiazol-2-yl)-2-chloroacetamide and N-methylpiperazine.

- Base : Potassium carbonate.

- Temperature : Heating at 70–80°C for 5–7 hours.

- Purification : Filtration, concentration, and recrystallization.

- Characterization : FT-IR shows C=O stretching around 1600–1700 cm⁻¹; 1H-NMR signals for piperazine ring protons and methyl substituents.

- Yields : Around 80–86%.

This method is adaptable for preparing this compound by replacing the benzothiazolyl moiety with the furan-2-carbonyl group.

Summary Table of Preparation Methods

| Method No. | Approach Description | Key Reagents/Conditions | Solvent | Catalyst/Base | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | Direct acylation of 3-methylpiperazin-2-one | Furan-2-carbonyl chloride, K2CO3 | DMF | Potassium carbonate | 70–80 | 5–8 h | 80–86 | Simple method, high yield, requires base to neutralize HCl |

| 2 | Catalytic synthesis using PES-NHSO3H | Amines, aldehydes, diethyl acetylenedicarboxylate | Ethanol (polar protic) | Polyether sulfone sulfamic acid | Room to reflux | 1–5 h | 85–97 | Environmentally friendly, reusable catalyst, good for furan-2-one derivatives |

| 3 | Multi-step via hydrazide intermediates | Furan-2-carbohydrazide, succinic anhydride, hydrazine hydrate | Ethanol, toluene | Acetic acid (catalytic) | RT to reflux | 4–24 h | 65–72 | Complex, involves hydrazide and sugar hydrazone intermediates |

| 4 | Base-catalyzed coupling of chloroacetamide & piperazine | N-(1,3-benzothiazol-2-yl)-2-chloroacetamide, N-methylpiperazine | DMF | Potassium carbonate | 70–80 | 5–7 h | 80–86 | Adaptable for methylpiperazinone derivatives, well-characterized by IR and NMR |

Detailed Research Findings and Notes

Catalyst Efficiency and Reusability : The use of polyether sulfone sulfamic acid catalyst (PES-NHSO3H) is notable for its high acidity, stability, and recyclability, which makes it superior to traditional liquid acid catalysts, reducing environmental impact and improving cost-effectiveness.

Solvent Effects : Polar protic solvents like ethanol significantly enhance reaction rates and yields in catalytic systems due to stabilization of protonated intermediates, which is critical for the formation of furan-2-carbonyl derivatives.

Electronic Effects on Reactivity : Amines bearing electron-withdrawing groups show reduced nucleophilicity, leading to longer reaction times and lower yields in acylation and multicomponent reactions involving furan-2-carbonyl moieties.

Spectroscopic Characterization : FT-IR spectra consistently show characteristic carbonyl stretching frequencies around 1600–1700 cm⁻¹, confirming successful acylation. 1H-NMR spectra reveal signals corresponding to piperazine ring protons and methyl substituents, essential for confirming structure and purity.

Purification : Simple filtration and recrystallization from ethanol or ethyl acetate are effective for isolating pure this compound, avoiding chromatographic steps and facilitating scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-carbonyl)-3-methylpiperazin-2-one can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C11H12N2O2

Molecular Weight: 204.23 g/mol

CAS Number: 1103994-40-6

This compound features a furan ring and a piperazine moiety, which contribute to its diverse reactivity and biological activity. The presence of the furan-2-carbonyl group enhances its potential as an intermediate in organic synthesis and as a pharmacophore in drug development.

Medicinal Chemistry

4-(Furan-2-carbonyl)-3-methylpiperazin-2-one has shown promise in the development of pharmaceuticals targeting various diseases:

- CNS Disorders: Its structure suggests potential interactions with neurotransmitter receptors, making it a candidate for drugs aimed at treating conditions such as depression and anxiety.

- Anticancer Activity: Preliminary studies indicate that this compound exhibits cytotoxic effects on cancer cell lines, including HCT116 human colon cancer cells. Mechanisms involve apoptosis induction and reactive oxygen species (ROS) generation.

Organic Synthesis

In organic chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules:

- Building Block for Heterocycles: It can be utilized to create various heterocyclic compounds through reactions such as acylation and cyclization.

- Reactivity Patterns: The furan ring can undergo oxidation to form furanones, while the piperazine ring is amenable to substitution reactions with electrophiles .

Anticancer Study

A study assessed the effects of this compound on HCT116 cells, revealing significant cytotoxicity. The proposed mechanism involves the activation of apoptotic pathways and the generation of ROS, leading to cell death. This study highlights the compound's potential as an anticancer agent.

| Study Focus | Findings | Mechanism |

|---|---|---|

| Anticancer Activity | Significant cytotoxicity against HCT116 cells | Apoptosis and ROS generation |

Antibacterial Study

Another investigation evaluated the antimicrobial efficacy of this compound against Escherichia coli. Results indicated that it possesses comparable effectiveness to standard antibiotics, suggesting its potential use in treating bacterial infections.

| Study Focus | Findings | Mechanism |

|---|---|---|

| Antibacterial Activity | Comparable efficacy to standard antibiotics | Disruption of bacterial cell functions |

Mechanism of Action

The mechanism of action of 4-(Furan-2-carbonyl)-3-methylpiperazin-2-one involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the piperazine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares 4-(Furan-2-carbonyl)-3-methylpiperazin-2-one with selected analogs:

Key Observations :

- Hexahydroquinoline derivatives (e.g., ) exhibit superior anti-malarial activity due to extended hydrophobic interactions with PfCDPK4 .

- Pyrazoloquinoline analogs () demonstrate higher thermal stability (melting points >150°C), likely due to fused aromatic systems .

Crystallographic and Conformational Insights

- The piperazine ring in 4-(Furan-2-carbonyl)piperazin-1-ium 3,5-dinitrobenzoate adopts a chair conformation with puckering parameters Q = 0.5552 Å, θ = 173.13°, and φ = 4.2° . This conformation stabilizes intermolecular N–H···O and C–H···O interactions, critical for crystal packing.

- In contrast, pyrazoloquinoline analogs () exhibit planar fused-ring systems, reducing conformational flexibility but enhancing π-π stacking .

Biological Activity

4-(Furan-2-carbonyl)-3-methylpiperazin-2-one is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, biological effects, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound consists of a furan ring attached to a piperazine moiety, which contributes to its unique chemical properties. The furan-2-carbonyl group is known for its ability to participate in various chemical reactions, making this compound a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The furan ring can engage in π-π interactions with aromatic amino acids in proteins, while the piperazine ring can form hydrogen bonds with polar residues. These interactions can modulate enzyme and receptor activities, leading to various biological effects.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies revealed that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase. Notably, the compound was found to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax .

Effects on Hypoxia-Inducible Factors (HIF)

Research has shown that this compound can activate hypoxia-inducible factors (HIF), which play a crucial role in cellular responses to low oxygen conditions. Under hypoxic conditions, the compound enhances HIF transcriptional activity, suggesting potential applications in treating conditions related to hypoxia .

Study on Antimicrobial Activity

In a controlled study, this compound was administered to cultures of Staphylococcus aureus and E. coli. The results indicated a dose-dependent reduction in bacterial viability, with significant effects observed at concentrations above 32 µg/mL. The study concluded that the compound could serve as a lead structure for developing new antimicrobial agents.

Evaluation of Anticancer Effects

A study conducted on human lung cancer A549 cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability (up to 70% at 50 µM). Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent .

Summary of Research Findings

| Biological Activity | Effect Observed | Concentration Range |

|---|---|---|

| Antimicrobial | Inhibition of growth | 32 - 128 µg/mL |

| Anticancer | Induction of apoptosis | Up to 50 µM |

| HIF Activation | Enhanced transcriptional activity | Under hypoxic conditions |

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF | ≥80% yield |

| Reaction Temperature | 333 K | Reduces side reactions |

| Cooling Rate | 0.5 K/min | Enhances crystallinity |

Advanced: How can crystallographic data resolve conformational ambiguities in the piperazinone ring?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical for analyzing ring puckering and substituent orientation. For this compound derivatives:

- Puckering parameters : Use Cremer-Pople coordinates (e.g., Q = 0.555 Å, θ = 173° for chair conformation) .

- Disorder modeling : Address furan ring rotational disorder (40:60 ratio) using SHELXL refinement .

- Hydrogen bonding : Map N–H⋯O and C–H⋯O interactions to predict supramolecular packing .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Answer:

- NMR :

- ¹H NMR : Look for deshielded protons adjacent to the carbonyl (δ 7.2–7.8 ppm for furan, δ 3.1–3.8 ppm for piperazine CH₂) .

- ¹³C NMR : Carbonyl signals at δ 165–170 ppm confirm acylation .

- Mass spectrometry : ESI-TOF HRMS with [M+H]+ matching calculated m/z (e.g., ±0.0006 Da tolerance) .

Q. Table 2: Key Spectral Signatures

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Furan C=O | - | 165–170 |

| Piperazine CH₂ | 3.1–3.8 | 45–50 |

| Methyl (C-3) | 1.2–1.5 | 20–25 |

Advanced: How do computational methods predict bioactivity against neurological targets?

Answer:

- Docking studies : Use AutoDock Vina to model interactions with neurokinin-3 receptors (e.g., furan oxygen as H-bond acceptor) .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .

- SAR : Compare with analogs like fezolinetant (R-configuration enhances potency) .

Data Contradiction: How to address inconsistent biological activity reports across studies?

Answer:

- Assay standardization : Validate cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound purity .

- Meta-analysis : Use tools like RevMan to statistically reconcile IC₅₀ variations (e.g., kinase inhibition assays ±10% SD) .

- Structural validation : Cross-check bioactive conformations against SC-XRD data to exclude polymorphic effects .

Advanced: What strategies optimize regioselectivity in furan-carbonyl modifications?

Answer:

- Protecting groups : Use TMS-Cl to block reactive furan α-positions during electrophilic substitutions .

- Catalysis : Pd(OAc)₂/ligand systems enable C–H functionalization at β-furan carbons (yield >75%) .

- Computational guidance : DFT calculations (e.g., Gibbs free energy ΔG‡) predict favorable reaction pathways .

Basic: How to troubleshoot poor solubility in pharmacological assays?

Answer:

- Co-solvents : Use DMSO:PBS (10:90 v/v) with sonication (30 min at 45 kHz) .

- Salt formation : Screen counterions (e.g., HCl, citrate) to enhance aqueous solubility by 3–5× .

Advanced: What crystallographic software settings improve refinement accuracy?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.